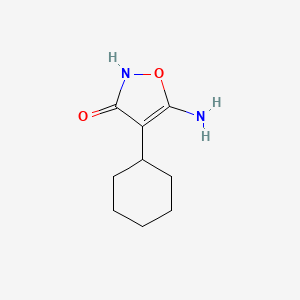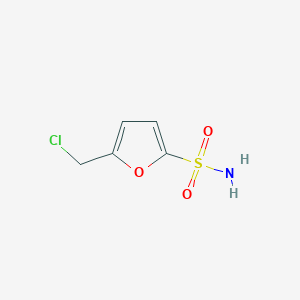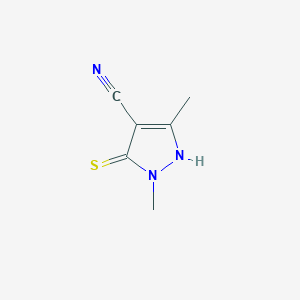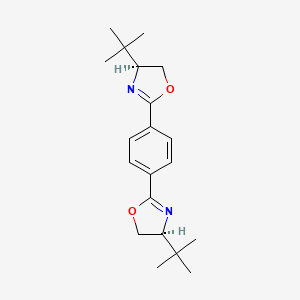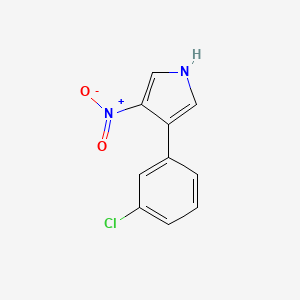
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate is a complex organic compound with the molecular formula C10H9ClF5NO4S. This compound is notable for its unique structural features, including the presence of a pentafluorosulfanyl group, which imparts distinct physicochemical properties. It is used in various scientific research applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro group The final step involves esterification to form the acetate group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
化学反应分析
Types of Reactions
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pentafluorosulfanyl group imparts stability and lipophilicity, enhancing its interaction with biological membranes and proteins. The chloro and acetate groups can undergo substitution reactions, allowing the compound to modify various molecular targets.
相似化合物的比较
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate can be compared with similar compounds such as:
Ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate: Similar structure but with a different position of the nitro group.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Sulfur, [3-(1-chloro-2-ethoxy-2-oxoethyl)-4-nitrophenyl]pentafluoro-: Similar structure but with different substituents.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which influence its reactivity and applications.
属性
分子式 |
C10H9ClF5NO4S |
|---|---|
分子量 |
369.69 g/mol |
IUPAC 名称 |
[3-chloro-2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl] butanoate |
InChI |
InChI=1S/C10H9ClF5NO4S/c1-2-3-8(18)21-6-4-5-7(22(12,13,14,15)16)9(11)10(6)17(19)20/h4-5H,2-3H2,1H3 |
InChI 键 |
KKXZWSJMKLNBAV-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)OC1=C(C(=C(C=C1)S(F)(F)(F)(F)F)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
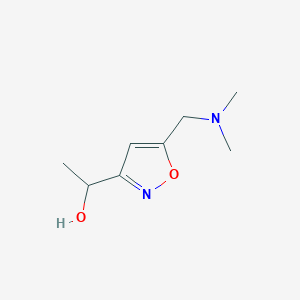
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
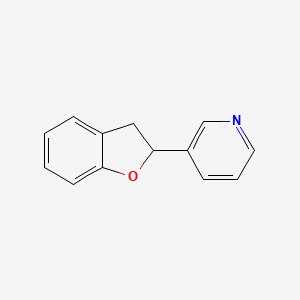
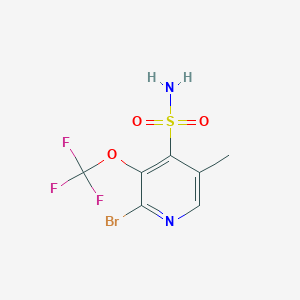
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)
